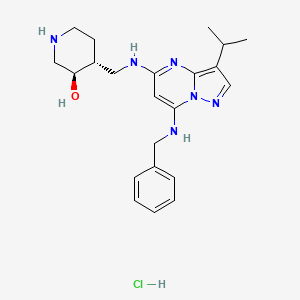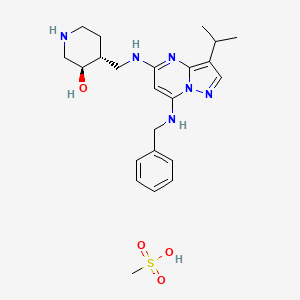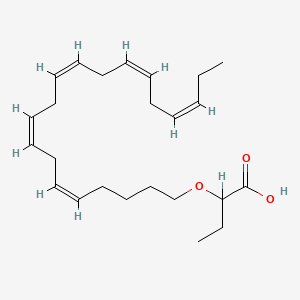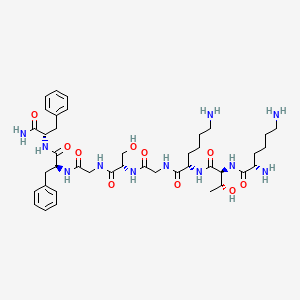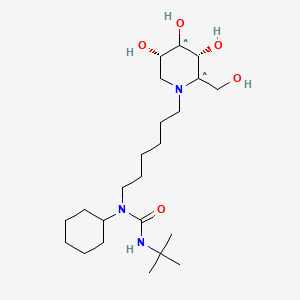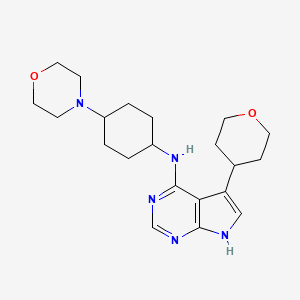
Irak4-IN-28
Vue d'ensemble
Description
AZ1495 is a potent, orally active inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is a weak base with favorable physicochemical and kinase selectivity for both IRAK4 and IRAK1. The compound has shown significant potential in the research of diffuse large B-cell lymphoma (DLBCL) due to its ability to inhibit IRAK4 with an IC50 value of 0.005 micromolar and IRAK1 with an IC50 value of 0.023 micromolar .
Applications De Recherche Scientifique
AZ1495 has a wide range of scientific research applications, particularly in the fields of immunology, inflammation, and oncology. It is used to study the inhibition of IRAK4 and its effects on NF-κB activation, which is crucial in the pathogenesis of various cancers, including DLBCL. The compound has also been used in combination with other inhibitors, such as Bruton’s tyrosine kinase (BTK) inhibitors, to enhance its efficacy in inducing cell death in lymphoma cell lines .
Mécanisme D'action
AZ1495 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of interleukin-1 receptors and toll-like receptors. This inhibition prevents the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. By blocking NF-κB activation, AZ1495 reduces the expression of pro-inflammatory cytokines and induces apoptosis in cancer cells .
Safety and Hazards
Méthodes De Préparation
The synthesis of AZ1495 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid .
Analyse Des Réactions Chimiques
AZ1495 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on kinase activity. The compound exhibits kinase selectivity for IRAK4 and IRAK1, with IC50 values of 0.005 micromolar and 0.023 micromolar, respectively. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and induces cell death in specific cell lines .
Comparaison Avec Des Composés Similaires
AZ1495 is unique in its high selectivity and potency for IRAK4 inhibition. Similar compounds include other IRAK4 inhibitors such as IRAK4-IN-24, PROTAC IRAK4 degrader-8, and IRAK4-IN-28. These compounds also target IRAK4 but may differ in their selectivity, potency, and pharmacokinetic properties .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYXMINSBMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



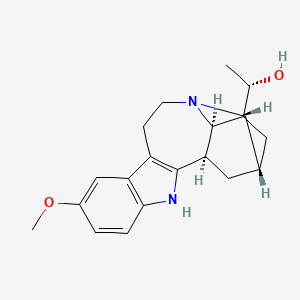

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)
